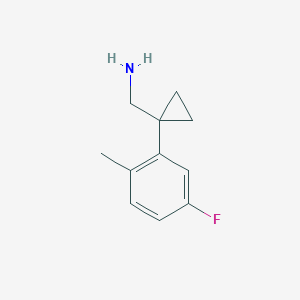![molecular formula C10H13NO3 B11742900 Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate](/img/structure/B11742900.png)
Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid and is characterized by the presence of an amino group and a hydroxyethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting methyl 4-hydroxybenzoate is then subjected to a series of reactions to introduce the amino and hydroxyethyl groups.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by purification processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(1R)-1-amino-2-hydroxyethyl]benzoate
- Methyl 3-[(2S)-pyrrolidin-2-yl]benzoate
- Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate
Uniqueness
Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate is unique due to its specific stereochemistry and the presence of both amino and hydroxyethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1 |
Clé InChI |
MFAVCDGFBDRLGW-SECBINFHSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)[C@@H](CO)N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B11742821.png)
![2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11742830.png)
![2-(Trifluoromethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-11-amine](/img/structure/B11742836.png)
amine](/img/structure/B11742844.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B11742850.png)
![1-cyclohexyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11742854.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742861.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742877.png)
![(2-methoxyethyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742880.png)
![2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate](/img/structure/B11742886.png)
![1-ethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742887.png)
![1-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742897.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742899.png)
